![molecular formula C14H17FN2O B7682832 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol, also known as FQ-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FQ-1 belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol exerts its pharmacological effects by targeting specific enzymes and signaling pathways in cells. The exact mechanism of action of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol is still under investigation, but it is known to inhibit the activity of certain enzymes such as protein kinases and phosphodiesterases. 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol also modulates the activity of transcription factors such as NF-κB and AP-1, which play a key role in regulating gene expression.
Biochemical and Physiological Effects:
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has been shown to have a wide range of biochemical and physiological effects in cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of immune cells such as T cells and macrophages. 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has several advantages for use in lab experiments. It is easy to synthesize and has good stability under standard laboratory conditions. 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol can be used at low concentrations and has low toxicity, making it suitable for in vitro and in vivo studies. However, 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol. One potential area of investigation is the use of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol in combination with other drugs or therapies to enhance its therapeutic effects. Another area of research is the development of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol analogs with improved pharmacological properties. Additionally, the exact mechanism of action of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol needs to be further elucidated to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol involves the reaction of 8-fluoroquinoline-4-carboxylic acid with 3-methyl-1-butanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction occurs under mild conditions and yields 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol in good purity.
Wissenschaftliche Forschungsanwendungen
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. In cancer research, 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammatory diseases such as rheumatoid arthritis and psoriasis have also been targeted by 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol due to its ability to modulate the immune response. 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has also been studied for its antimicrobial properties against bacterial and viral infections.
Eigenschaften
IUPAC Name |
4-[(8-fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-10(6-8-18)9-17-13-5-7-16-14-11(13)3-2-4-12(14)15/h2-5,7,10,18H,6,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWKVQMMJDYIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)CNC1=C2C=CC=C(C2=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

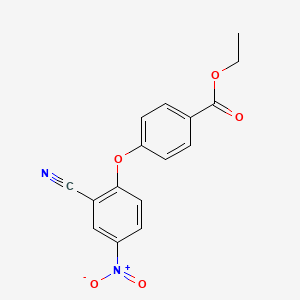
![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)
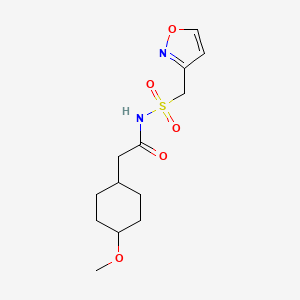
![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)
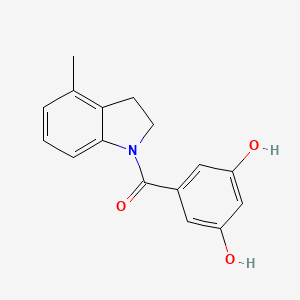
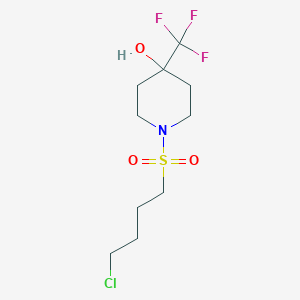
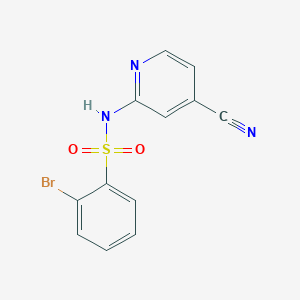
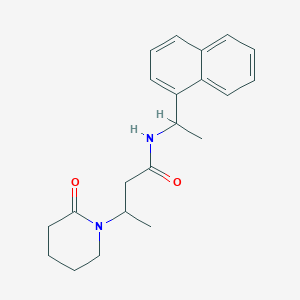
![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)
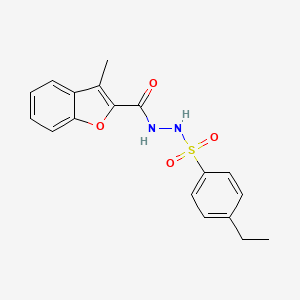
![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)